molecular formula C16H12O2 B074692 Methyl phenanthrene-9-carboxylate CAS No. 1217-49-8

Methyl phenanthrene-9-carboxylate

Cat. No.: B074692
CAS No.: 1217-49-8
M. Wt: 236.26 g/mol
InChI Key: ZIRPXQWFLFUQQM-UHFFFAOYSA-N
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Description

Methyl phenanthrene-9-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by a phenanthrene core with a carboxylate group at the 9th position and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenanthrene-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenanthrene with methyl orthoformate and cyclohexa-1,4-diene under irradiation, followed by hydrolysis . Another method includes the Claisen condensation of this compound with ethyl acetate, followed by scission of the resulting phenanthroylacetic ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl phenanthrene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenanthrene-9,10-dione derivatives.

    Reduction: Phenanthrene-9-carboxylic acid.

    Substitution: Various substituted phenanthrene derivatives depending on the reagent used.

Scientific Research Applications

Methyl phenanthrene-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl phenanthrene-9-carboxylate involves its interaction with specific molecular targets and pathways. It can undergo photochemical reactions, forming cycloadducts with other aromatic compounds . These interactions can influence various biochemical processes and pathways, making it a valuable compound for studying molecular mechanisms in different contexts.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-9-carboxylic acid: Similar structure but lacks the methyl ester group.

    Phenanthrene-9,10-dione: An oxidized derivative of phenanthrene.

    9-Hydroxyphenanthrene: A hydroxylated derivative of phenanthrene.

Uniqueness

Its ability to form stable cycloadducts and undergo various chemical transformations makes it a versatile compound in synthetic and applied chemistry .

Properties

IUPAC Name

methyl phenanthrene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXQWFLFUQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280591
Record name methyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-49-8
Record name NSC17522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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